Isosafrole glycol
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Overview
Description
Isosafrole glycol is an organic compound derived from isosafrole, which is a naturally occurring substance found in various essential oils. This compound is a key intermediate in the synthesis of several important chemicals, including piperonal, which is widely used in the fragrance industry . The compound is known for its unique chemical structure, which includes a methylenedioxyphenyl group, making it a valuable precursor in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosafrole glycol can be synthesized through several methods. One common approach involves the isomerization of safrole to isosafrole, followed by epoxidation and subsequent hydrolysis to yield this compound . The reaction conditions typically involve the use of peracetic acid for the epoxidation step and methanolic potassium hydroxide for the hydrolysis step .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow conditions to enhance productivity and stability. This method involves the use of a continuously-stirred tank reactor for the epoxidation step and a packed bed reactor for the final oxidation step . The use of lipase-mediated perhydrolysis of ethyl acetate in the presence of hydrogen peroxide generates peracetic acid in situ, promoting the epoxidation of isosafrole .
Chemical Reactions Analysis
Types of Reactions
Isosafrole glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of this compound to piperonal using manganese dioxide, periodically regenerated with tert-butylhydroperoxide . This reaction is significant in the fragrance industry due to the importance of piperonal as a fragrance compound .
Common Reagents and Conditions
Oxidation: Manganese dioxide and tert-butylhydroperoxide.
Reduction: Lithium aluminium hydride (LAH) is commonly used for the reduction of this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Piperonal: A key product formed from the oxidation of this compound.
MDMA (3,4-methylenedioxymethylamphetamine): An illicit drug synthesized from this compound through a series of chemical reactions.
Scientific Research Applications
Isosafrole glycol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of isosafrole glycol involves its interaction with various molecular targets and pathways. For instance, in the oxidation reaction to form piperonal, this compound undergoes epoxidation followed by hydrolysis and subsequent oxidation . The molecular targets include the methylenedioxyphenyl group, which plays a crucial role in the compound’s reactivity .
Comparison with Similar Compounds
Isosafrole glycol is structurally related to several similar compounds, including:
Safrole: A precursor to isosafrole, known for its use in the synthesis of piperonal and MDMA.
Eugenol: Another methylenedioxybenzene compound used in the fragrance industry.
Estragole: Similar in structure to this compound, used as a flavoring agent.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in the synthesis of several important compounds . Its ability to form piperonal, a valuable fragrance compound, further highlights its significance in the chemical industry .
Properties
CAS No. |
62512-79-2 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H12O4/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6,10-12H,5H2,1H3 |
InChI Key |
YIRAEUKOPKEBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)OCO2)O)O |
Origin of Product |
United States |
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